(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide (E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide
Brand Name: Vulcanchem
CAS No.: 103188-47-2
VCID: VC0021929
InChI: InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
SMILES: C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide

CAS No.: 103188-47-2

Main Products

VCID: VC0021929

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

(E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide - 103188-47-2

CAS No. 103188-47-2
Product Name (E)-3-(3,4-Dihydroxyphenyl)-N-phenethylpropenamide
Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name (E)-3-(3,4-dihydroxyphenyl)-N-(2-phenylethyl)prop-2-enamide
Standard InChI InChI=1S/C17H17NO3/c19-15-8-6-14(12-16(15)20)7-9-17(21)18-11-10-13-4-2-1-3-5-13/h1-9,12,19-20H,10-11H2,(H,18,21)/b9-7+
Standard InChIKey QOWABIXYAFJMQE-VQHVLOKHSA-N
Isomeric SMILES C1=CC=C(C=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O)O
SMILES C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Canonical SMILES C1=CC=C(C=C1)CCNC(=O)C=CC2=CC(=C(C=C2)O)O
Synonyms caffeic acid phenethyl amide
PubChem Compound 11391937
Last Modified Nov 11 2021
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